molecular formula C10H16O5 B8185326 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Cat. No.: B8185326
M. Wt: 216.23 g/mol
InChI Key: GCBUNLHQSIRILB-SCZZXKLOSA-N
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Description

This compound is a chiral dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a tert-butyl group at the 2S position, a methyl group at the 4S position, and a ketone group at the 5-oxo position. The acetic acid moiety is linked to the 4-methyl group, contributing to its polar and reactive nature.

Properties

IUPAC Name

2-[(2S,4S)-2-tert-butyl-4-methyl-5-oxo-1,3-dioxolan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-9(2,3)8-14-7(13)10(4,15-8)5-6(11)12/h8H,5H2,1-4H3,(H,11,12)/t8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBUNLHQSIRILB-SCZZXKLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC(O1)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)O[C@H](O1)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides and a strong base.

    Acetic Acid Moiety Addition: The acetic acid group can be added through esterification or acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group or the dioxolane ring.

    Reduction: Reduction reactions can target the carbonyl group within the dioxolane ring.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the tert-butyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Possible applications in drug development and pharmaceutical research.

    Industry: Use in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of dioxolane-acetic acid derivatives. Below is a comparative analysis with key analogs:

Compound Molecular Formula Key Substituents Physical Properties Applications/Research Findings
2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid C₁₀H₁₆O₅ tert-butyl (2S), methyl (4S), 5-oxo Not reported; likely high polarity Discontinued; potential synthetic intermediate
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid (CAS 73991-95-4) C₇H₁₀O₅ Dimethyl (2,2), 5-oxo Industrial grade (99% purity) Pharmaceutical intermediate; commercial synthesis
Difluoro{[(4S,5R)-2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid C₆H₄F₇O₆ Fluorinated substituents, trifluoromethoxy Not reported; high fluorophilicity Perfluorinated compound (PFC) research
tert-Butyl [(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate C₁₅H₂₅NO₄ Cyanomethyl, dimethyl dioxolane Tariff classification (9914.00.00) Commercial chemical synthesis
(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid C₁₅H₁₇N₃O₆ Dioxopiperazine ring, hydroxyphenyl Crystal structure with O–H⋯O hydrogen bonds Antibiotic intermediate (e.g., cefepime)

Structural and Functional Differences

  • Steric Effects : The tert-butyl group in the target compound enhances steric hindrance compared to dimethyl or ethyl substituents in analogs like CAS 73991-95-4 or the dioxopiperazine derivative . This likely reduces reactivity in nucleophilic environments.
  • Electron-Withdrawing Groups : Fluorinated analogs (e.g., ) exhibit higher electronegativity and metabolic stability, contrasting with the ketone-dominated reactivity of the target compound .
  • Chirality : The (2S,4S) configuration differentiates it from racemic or other stereoisomeric forms, such as the (4R,6R)-configured dioxane derivatives in .

Research Findings

  • Crystal Packing : The dioxopiperazine analog () forms hydrogen-bonded dimers via carboxyl groups, a feature likely shared with the target compound due to its acetic acid moiety. However, the tert-butyl group may disrupt intermolecular interactions .
  • Synthetic Utility : The dimethyl-5-oxo analog (CAS 73991-95-4) is industrially scalable (99% purity), whereas the tert-butyl variant’s discontinued status suggests challenges in synthesis or purification .
  • Biological Relevance : Fluorinated dioxolanes () are studied for environmental persistence, while the target compound’s lack of fluorination may reduce ecological toxicity .

Biological Activity

The compound 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid (CAS No. 92572-49-1) is a derivative of dioxolane and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H16O5C_{10}H_{16}O_5, with a molecular weight of 216.24 g/mol. The structure features a dioxolane ring, which is known to influence biological interactions due to its unique chemical properties.

Antimicrobial Activity

Research indicates that compounds containing dioxolane structures exhibit antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Activity

Another aspect of the biological activity of this compound is its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in managing inflammatory diseases.

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo effects of the compound on a murine model of inflammation. Mice treated with this compound exhibited reduced swelling and lower levels of inflammatory markers compared to control groups.

Case Study 2: Antimicrobial Testing

In another case study, the antimicrobial efficacy was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial load in infected tissues when administered at therapeutic doses.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific cellular pathways involved in inflammation and microbial resistance.

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